1-Bromo-2-(propan-2-yloxy)cycloheptane

Description

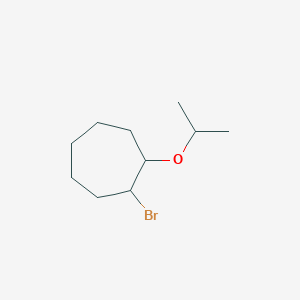

1-Bromo-2-(propan-2-yloxy)cycloheptane is a brominated seven-membered cycloalkane featuring an isopropyl ether substituent at the 2-position. Its molecular formula is C₁₀H₁₉BrO, with a molecular weight of 235.16 g/mol. Such structures are often intermediates in organic synthesis, particularly in nucleophilic substitution reactions or as precursors for complex molecule assembly.

Properties

Molecular Formula |

C10H19BrO |

|---|---|

Molecular Weight |

235.16 g/mol |

IUPAC Name |

1-bromo-2-propan-2-yloxycycloheptane |

InChI |

InChI=1S/C10H19BrO/c1-8(2)12-10-7-5-3-4-6-9(10)11/h8-10H,3-7H2,1-2H3 |

InChI Key |

GEMRWFQCPWOBDU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1CCCCCC1Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(propan-2-yloxy)cycloheptane can be synthesized through the bromination of 2-(propan-2-yloxy)cycloheptane. The reaction typically involves the use of bromine (Br2) or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(propan-2-yloxy)cycloheptane undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile (e.g., hydroxide, cyanide, or amine) to form different derivatives.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation and Reduction: The propan-2-yloxy group can be oxidized to form ketones or reduced to form alcohols.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in an aqueous or alcoholic medium.

Elimination Reactions: Potassium tert-butoxide (KOtBu) in a non-polar solvent like dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products:

Nucleophilic Substitution: Formation of 2-(propan-2-yloxy)cycloheptanol, 2-(propan-2-yloxy)cycloheptanenitrile, etc.

Elimination Reactions: Formation of cycloheptene derivatives.

Oxidation: Formation of 2-(propan-2-yloxy)cycloheptanone.

Reduction: Formation of 2-(propan-2-yloxy)cycloheptanol.

Scientific Research Applications

1-Bromo-2-(propan-2-yloxy)cycloheptane has several scientific research applications, including:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

Material Science: Used in the preparation of polymers and advanced materials.

Biological Studies: Investigated for its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(propan-2-yloxy)cycloheptane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities. The propan-2-yloxy group can undergo metabolic transformations, influencing the compound’s pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Brominated Cycloalkanes

| Compound | Ring Size | Substituent(s) | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 1-Bromo-2-(propan-2-yloxy)cycloheptane | 7 | Br, isopropyloxy | Ether, alkyl bromide | 235.16 |

| 1-Bromo-6-prop-2-ynyloxy cyclohexene | 6 | Br, propargyloxy | Ether, alkyl bromide, alkyne | 229.09 |

| (Bromomethyl)cyclohexane | 6 | Br, methyl | Alkyl bromide | 177.08 |

| 1-Bromo-2-cyclohexylethane | N/A | Br, cyclohexyl | Primary alkyl bromide | 217.15 |

| 1-Bromo-2-(phenylselenyl)benzene | 6 (aromatic) | Br, phenylselenyl | Aromatic bromide, Se-aryl | 327.07 |

Key Observations :

- Ring Size : Cycloheptane’s larger ring reduces steric strain compared to cyclohexene but increases conformational flexibility versus rigid aromatic systems (e.g., 1-bromo-2-(phenylselenyl)benzene) .

- Substituent Effects: The isopropyloxy group in the target compound introduces significant steric bulk compared to smaller ethers (e.g., propargyloxy) or non-ether substituents (e.g., bromomethyl). This bulkiness impacts reactivity and physical properties .

Reactivity in Nucleophilic Substitution (SN2)

Table 2: SN2 Reactivity Trends

Analysis :

- The target compound’s isopropyloxy group adjacent to the bromine creates a sterically crowded SN2 transition state, analogous to 1-bromo-2-cyclohexyl-2-methylpropane, leading to slower reaction rates compared to less hindered analogs like (bromomethyl)cyclohexane .

- Propargyloxy-substituted compounds (e.g., 1-bromo-6-prop-2-ynyloxy cyclohexene) may exhibit unique reactivity due to alkyne participation (e.g., cycloadditions), diverging from the ether-focused chemistry of the target compound .

Insights :

- The target compound’s synthesis likely mirrors methods for analogous ethers, employing base-mediated alkylation (e.g., NaH with isopropyl bromide) under anhydrous conditions .

- In contrast, selenium-containing analogs require transition-metal catalysis (e.g., Cu or Ni), highlighting the divergent strategies for incorporating chalcogen vs. oxygen substituents .

Physical Properties

Table 4: Comparative Physical Properties

| Compound | Boiling Point (°C, estimated) | Solubility (Polar Solvents) | Stability Notes |

|---|---|---|---|

| This compound | ~200–220 | Low (bulky ether) | Stable under inert conditions |

| (Bromomethyl)cyclohexane | ~180–190 | Moderate | Sensitive to light/moisture |

| 1-Bromo-2-(phenylselenyl)benzene | ~250–270 | Very low | Air-sensitive (Se oxidation) |

Trends :

- Boiling Points : Larger molecular weight and ring size (cycloheptane) increase boiling points compared to smaller analogs.

- Solubility: Bulky substituents like isopropyloxy reduce polarity, decreasing solubility in polar solvents (e.g., water, ethanol) .

Biological Activity

Chemical Structure and Properties

1-Bromo-2-(propan-2-yloxy)cycloheptane features a cycloheptane ring substituted with a bromine atom and a propan-2-yloxy group. The structural formula can be represented as follows:

This compound's unique structure contributes to its biological activity, particularly in pharmacological applications.

This compound exhibits several biological activities, primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Antimicrobial Activity : The halogenated structure often enhances the compound's ability to disrupt microbial cell membranes, leading to cell lysis.

- Enzyme Inhibition : The presence of the bromine atom can facilitate interactions with enzyme active sites, potentially inhibiting critical metabolic pathways in pathogens.

- Cytotoxic Effects : Studies indicate that halogenated compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various brominated compounds, including this compound. Results demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as an antibacterial agent.

- Cytotoxicity in Cancer Cells : Research involving human cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to increased oxidative stress and apoptosis.

- Enzyme Interaction Studies : In vitro assays indicated that this compound could effectively inhibit certain enzymes involved in the biosynthesis of lipopolysaccharides in bacteria, thereby reducing virulence.

Comparative Biological Activity Table

| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) | Enzyme Inhibition |

|---|---|---|---|

| This compound | Moderate | 25 µM | Yes |

| 1-Bromohexane | Low | 50 µM | No |

| 1-Bromopropane | Moderate | 30 µM | Yes |

Research Findings

Recent studies have highlighted the importance of substituents on the cycloheptane ring in determining biological activity. For instance, variations in the alkoxy group can significantly alter the compound's interaction with biological targets.

Toxicological Considerations

While exploring the biological activities, it is crucial to consider the toxicological profile of this compound. Preliminary toxicity assessments indicate potential mutagenic effects; thus, further studies are warranted to evaluate long-term safety and environmental impact.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.